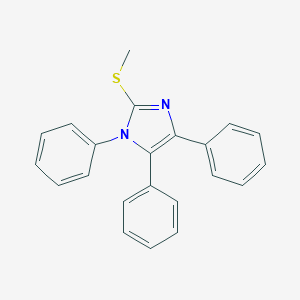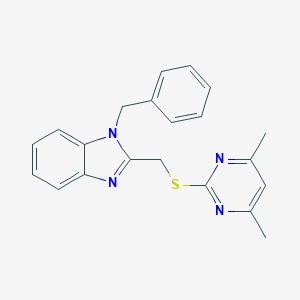![molecular formula C23H20N4OS B498876 4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498876.png)
4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole is a complex organic compound belonging to the class of triazolobenzimidazoles. This compound is characterized by the presence of a triazole ring fused to a benzimidazole ring, with additional benzyl and phenoxyethylsulfanyl substituents. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole typically involves multiple steps, starting from readily available precursors One common synthetic route involves the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole coreThe final steps involve the addition of the benzyl and phenoxyethylsulfanyl groups under specific reaction conditions, such as the use of hydrazine hydrate in ethanol at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
化学反应分析
Types of Reactions
4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenoxyethylsulfanyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学研究应用
4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Biochemistry: The compound is used in studies to understand its interaction with biological macromolecules and its mechanism of action at the molecular level.
Industrial Applications:
作用机制
The mechanism of action of 4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with specific molecular targets, such as kinases and enzymes. The compound is known to inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation . Molecular docking studies have shown that the compound can bind to the active sites of these kinases, thereby blocking their activity.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and have shown promising anticancer activities.
[1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives: These compounds are also studied for their anticancer properties and have a similar triazole ring fused to a different heterocyclic system.
Uniqueness
4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the benzyl and phenoxyethylsulfanyl groups enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
属性
分子式 |
C23H20N4OS |
|---|---|
分子量 |
400.5g/mol |
IUPAC 名称 |
4-benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C23H20N4OS/c1-3-9-18(10-4-1)17-26-20-13-7-8-14-21(20)27-22(26)24-25-23(27)29-16-15-28-19-11-5-2-6-12-19/h1-14H,15-17H2 |
InChI 键 |
ZRYKNRMLFBBDGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCCOC5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCCOC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B498795.png)
![2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B498796.png)
![2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B498800.png)

![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B498803.png)
![2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B498805.png)
![Benzimidazole, 6-methyl-2-[4-(1,1-dimethylethyl)phenoxy]ethylthio-](/img/structure/B498806.png)

![1-Chloro-4-[2-(1-cyclohexylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B498811.png)
![1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B498812.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B498813.png)
![Benzimidazole, 1-ethyl-2-[2-(3,4-dimethylphenoxy)ethylthio]-](/img/structure/B498814.png)
![2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole](/img/structure/B498815.png)

